REACTION_SMILES
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[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[CH:1]([CH3:2])([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([C:8]#[N:9])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[CH:16]([CH3:17])[CH3:18].[Cl:28][CH2:29][CH2:30][N:31]([CH:32]([CH3:33])[CH3:34])[CH:35]([CH3:36])[CH3:37].[NH2-:20].[Na:19].[OH2:38]>>[CH:1]([CH3:2])([CH3:3])[N:4]([CH2:5][CH2:6][C:7]([C:8]#[N:9])([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[CH2:29][CH2:30][N:31]([CH:32]([CH3:33])[CH3:34])[CH:35]([CH3:36])[CH3:37])[CH:16]([CH3:17])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(CCC(C#N)c1ccccc1)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(CCCl)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH2-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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CC(C)N(CCC(C#N)(CCN(C(C)C)C(C)C)c1ccccc1)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |